N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide
CAS No.:
Cat. No.: VC10404299
Molecular Formula: C12H22N2O
Molecular Weight: 210.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O |
|---|---|
| Molecular Weight | 210.32 g/mol |
| IUPAC Name | N-(1-propan-2-ylpiperidin-4-yl)cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C12H22N2O/c1-9(2)14-7-5-11(6-8-14)13-12(15)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,13,15) |
| Standard InChI Key | MBVVATOWIXECSH-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCC(CC1)NC(=O)C2CC2 |
| Canonical SMILES | CC(C)N1CCC(CC1)NC(=O)C2CC2 |
Introduction
N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of cyclopropanecarboxamides. These compounds are known for their unique structural properties and potential biological activities. Despite its specific name not being widely documented in the provided search results, compounds with similar structures have been studied for their pharmacological properties.
Synthesis Methods
While specific synthesis methods for N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide are not detailed in the search results, compounds with similar structures often involve multi-step syntheses. These may include reactions such as alkylation, amidation, and ring closure reactions.
Biological Activity
Cyclopropanecarboxamides have been explored for various biological activities, including antiproliferative effects against certain cell lines. For instance, phenylcyclopropane carboxamide derivatives have shown inhibition of cell proliferation in human myeloid leukemia cells without exhibiting cytotoxicity .
| Biological Activity | Compound Type | Effect |
|---|---|---|
| Antiproliferative | Phenylcyclopropane Carboxamides | Inhibits cell proliferation in U937 cells |
| Anticancer | Various Cyclopropane Derivatives | Potential anticancer activity |
Research Findings and Future Directions
Given the limited specific information on N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide, further research is needed to fully understand its properties and potential applications. The exploration of cyclopropane-based compounds continues to be an active area of research due to their unique structural features and potential for biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume